Ibipinabant

Catalog No.
S530297
CAS No.
464213-10-3
M.F
C23H20Cl2N4O2S
M. Wt
487.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ibipinabant

CAS Number

464213-10-3

Product Name

Ibipinabant

IUPAC Name

(4S)-5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide

Molecular Formula

C23H20Cl2N4O2S

Molecular Weight

487.4 g/mol

InChI

InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28)/t21-/m1/s1

InChI Key

AXJQVVLKUYCICH-OAQYLSRUSA-N

SMILES

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

solubility

Soluble in DMSO

Synonyms

3-(4-chlorophenyl)-N-((4-chlorophenyl)sulfonyl)-4,5-dihydro-N'-methyl-4-phenyl-1H-pyrazole-1-carboximidamide, ibipinabant

Canonical SMILES

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Isomeric SMILES

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

The exact mass of the compound Ibipinabant is 486.0684 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Understanding the Endocannabinoid System

The endocannabinoid system (ECS) is a complex network of receptors, enzymes, and signaling molecules involved in various physiological processes. CB1R is a key component of the ECS, and Ibipinabant serves as a valuable research tool to study its function. By administering Ibipinabant and observing its effects on behavior, physiology, and cellular processes, researchers can gain insights into the role of CB1R in various aspects of health and disease [1].

Source

[1] Pertwee RG. The diverse cannabinoid receptor agonists and antagonists. Br J Pharmacol. 2008;153(2):199-215.

Investigating Potential Therapeutic Applications

Due to its ability to modulate CB1R signaling, Ibipinabant has been explored for its potential therapeutic effects in various conditions. Here are some specific examples:

  • Obesity and Metabolic Disorders: Ibipinabant initially gained significant interest for its potential role in treating obesity. Studies suggested it could promote weight loss and improve insulin sensitivity [2]. However, clinical trials were ultimately halted due to safety concerns [3].

Source

[2] Hajnal A, Hunyady L, Öszvár K, et al. Cannabinoid receptor 1 antagonists: promising drugs for the treatment of obesity. Int J Obes Relat Metab Disord. 2008;32(7):1078-83.

Source

[3] Nadal A, Pérales J, Carpentier P, et al. Characterization of the discontinuation syndrome associated with the CB1 receptor antagonist rimonabant. Addiction. 2009;104(7):1157-63.

  • Neurological Disorders: Research has investigated Ibipinabant's potential role in treating neurological conditions like Alzheimer's disease, Parkinson's disease, and Huntington's disease. The idea is that by blocking CB1R, Ibipinabant might protect neurons or modulate neuroinflammation [4]. However, further research is needed to determine its efficacy and safety in these contexts.

Source

[4] Ben-Shabat S, Liran N, Fisman D, et al. Cannabinoid receptor-1 antagonist for the treatment of Alzheimer's disease: a proof-of-concept study. Am J Geriatr Psychiatry. 2006;14(6):453-60.

Ibipinabant, also known as SLV319 or BMS-646256, is a small molecule that serves as a potent and highly selective antagonist of the cannabinoid receptor type 1 (CB1R). This compound has garnered attention in scientific research primarily for its potential applications in treating obesity and type 2 diabetes due to its anorectic effects. Ibipinabant's chemical formula is C23H20Cl2N4O2S, and it is characterized by a complex structure featuring multiple aromatic rings and a sulfonyl group, which contribute to its biological activity and selectivity for CB1 receptors .

  • CB1 Receptor Antagonism: Ibipinabant acts as a potent and selective antagonist of the cannabinoid receptor type 1 (CB1) []. CB1 receptors are widely distributed throughout the body, particularly in the central nervous system (CNS) and peripheral tissues. They play a crucial role in regulating various physiological processes, including appetite, reward, mood, and pain perception []. By blocking the binding of endogenous cannabinoids (naturally occurring molecules in the body) to CB1 receptors, Ibipinabant can suppress appetite, leading to its initial investigation for obesity treatment []. However, this mechanism also caused psychoactive side effects observed in clinical trials with other CB1 antagonists, leading to the discontinuation of research on Ibipinabant for therapeutic purposes [].
  • Due to its limited current use outside of research settings, specific safety data on Ibipinabant is not readily available. However, as a CB1 antagonist, it is important to note the safety concerns associated with this class of drugs. Rimonabant, another CB1 antagonist tested for obesity treatment, was withdrawn from the market due to an increased risk of psychiatric side effects, highlighting the potential dangers of manipulating the CB1 receptor system [].

  • Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, resulting in the formation of sulfoxides or sulfones.
  • Reduction: Reduction reactions can be performed with agents like lithium aluminum hydride, yielding various reduced derivatives.
  • Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group when treated with reagents like sodium methoxide or potassium tert-butoxide .

These reactions are essential for modifying Ibipinabant's structure to enhance its pharmacological properties or to investigate its mechanism of action.

Ibipinabant exhibits significant biological activity through its role as a CB1 receptor antagonist. By blocking this receptor, it influences various biochemical pathways, including those related to appetite regulation and energy metabolism. Notably, it has been shown to inhibit mitochondrial ADP/ATP exchange, which is a novel off-target mechanism contributing to its myotoxicity . The compound has demonstrated strong cytotoxic potency in C2C12 myoblasts and has been used in trials investigating its effects on obesity and metabolic disorders .

The synthesis of Ibipinabant involves several steps, typically starting with the preparation of key intermediates. One reported method includes:

  • Formation of Schiff Base: The reaction of 4-chlorobenzylamine with 4-chlorobenzaldehyde forms a Schiff base.
  • Reduction: This intermediate is then reduced to the corresponding amine.
  • Cyclization: The amine undergoes cyclization with phenylhydrazine to form a pyrazoline ring.

Further refinements in synthesis techniques, such as high-pressure liquid chromatography (HPLC) and crystallization, are employed to purify the final product .

While primarily used in research settings, Ibipinabant has been investigated for its potential therapeutic applications in:

  • Obesity Management: Due to its anorectic effects, it was studied as a treatment for obesity.
  • Type 2 Diabetes: Its influence on metabolic pathways makes it a candidate for managing insulin resistance and related conditions.

Ibipinabant's interactions with other substances can significantly influence its efficacy and safety profile. Studies have indicated that combining Ibipinabant with certain drugs, such as 1,2-benzodiazepines, may increase the risk or severity of adverse effects. Understanding these interactions is crucial for designing safe experimental protocols when utilizing this compound in research .

Ibipinabant shares structural similarities with several other compounds that act on cannabinoid receptors. Notable similar compounds include:

  • Rimonabant: Another CB1 antagonist previously used for obesity treatment but withdrawn due to safety concerns.
  • SLV330: A structural analogue of Ibipinabant that exhibits activity related to memory and cognition.
  • AM251: A selective CB1 receptor antagonist used primarily in research settings.

Comparison Table

CompoundTypeKey Features
IbipinabantCB1 AntagonistSelective for CB1; researched for obesity/diabetes
RimonabantCB1 AntagonistWithdrawn; linked to psychiatric side effects
SLV330CB1 AntagonistActive in memory regulation; structural analogue
AM251CB1 AntagonistCommonly used in preclinical studies

Ibipinabant's unique structure and selectivity make it distinct among these compounds, particularly in its specific biochemical interactions and potential therapeutic applications .

The traditional synthesis of ibipinabant follows a multi-step approach centered around the construction of the pyrazole core and subsequent functionalization to achieve the desired cannabinoid receptor binding profile. The synthesis typically begins with the formation of the pyrazole ring system through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under reflux conditions with acid catalysis [1] [2].

The pyrazole core formation represents the foundational step in ibipinabant synthesis, requiring careful control of regioselectivity to ensure the proper substitution pattern. This step typically achieves yields in the range of 60-90% depending on the specific reaction conditions and substitution pattern of the starting materials [3] [4]. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by cyclization and dehydration to form the pyrazole ring.

Following pyrazole formation, the carboxamidine installation represents a critical transformation that defines the pharmacological activity of ibipinabant. This step involves the formation of the characteristic carboxamidine functionality through amidine formation reagents and coupling agents, typically conducted at room temperature to 40°C [3] [4]. The stereochemical control during this transformation is paramount, as the biological activity of ibipinabant is highly dependent on the specific stereochemical configuration.

The asymmetric synthesis component of the traditional route requires the use of chiral auxiliaries or asymmetric catalysts to achieve the desired enantiomeric purity. This aspect of the synthesis presents significant challenges in maintaining enantiomeric excess throughout the multi-step sequence, particularly during scale-up operations [5] [6]. The reaction conditions must be carefully controlled under inert atmosphere to prevent racemization or other side reactions that could compromise the stereochemical integrity of the final product.

Multi-step coupling reactions utilizing reagents such as benzotriazole-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and triethylamine are employed to construct the complex molecular architecture of ibipinabant [3] [4]. These coupling reactions typically require ice bath to room temperature conditions and can achieve yields ranging from 46-98% depending on the specific transformation and reaction conditions employed.

Synthetic StepKey ReagentsReaction ConditionsTypical YieldsMajor Challenges
Pyrazole Core FormationHydrazine derivatives, 1,3-dicarbonyl compoundsReflux conditions, acid catalysis60-90%Regioselectivity control
Carboxamidine InstallationAmidine formation reagents, coupling agentsRoom temperature to 40°C45-75%Stereochemical control
Asymmetric SynthesisChiral auxiliaries, asymmetric catalystsControlled temperature, inert atmosphere55-85%Enantiomeric purity maintenance
Multi-step CouplingBOP, EDC, triethylamineIce bath to room temperature46-98%Multiple purification steps

Atom-Efficient Synthesis Strategies

The development of atom-efficient synthesis strategies for ibipinabant production has emerged as a critical area of research, driven by the need to minimize waste generation and improve the overall sustainability of the manufacturing process. An atom-efficient synthesis of ibipinabant has been reported, which combines innovative approaches to reduce the number of synthetic steps and maximize the incorporation of starting materials into the final product [1] [7].

One-pot synthesis strategies have been explored as a means to reduce the number of isolation steps required in the traditional multi-step approach. These methodologies focus on conducting multiple transformations in a single reaction vessel, thereby reducing waste products and improving overall process efficiency [7]. The atom economy of one-pot approaches typically ranges from 75-85%, representing a significant improvement over traditional multi-step procedures that require multiple purification and isolation steps.

Cascade reactions represent another promising atom-efficient strategy, where sequential transformations occur in a single reaction mixture without the need for intermediate isolation. This approach can achieve atom economies of 80-90% while providing improved efficiency through the elimination of multiple workup procedures [7]. However, the implementation of cascade reactions requires careful optimization to ensure compatibility between the various reaction steps and to prevent unwanted side reactions.

Solid phase synthesis methodologies have been investigated as an alternative approach to traditional solution-phase synthesis. These methods utilize polymer-supported reagents and can achieve atom economies of 70-80% while offering simplified purification procedures [4]. The use of solid-phase techniques allows for easier removal of excess reagents and byproducts, though the scope of applicable reactions may be limited compared to solution-phase approaches.

Microwave-assisted synthesis has emerged as a particularly promising atom-efficient strategy, offering enhanced reaction rates and improved atom economies ranging from 85-95%. The use of microwave heating can significantly reduce reaction times while maintaining high yields and selectivities [8]. However, the implementation of microwave-assisted synthesis requires specialized equipment and careful optimization of reaction parameters.

StrategyKey FeaturesAtom EconomyAdvantagesLimitations
One-pot SynthesisReduced isolation steps75-85%Fewer waste productsComplex optimization
Cascade ReactionsSequential transformations80-90%Improved efficiencyCompatibility issues
Solid Phase SynthesisPolymer-supported reagents70-80%Simplified purificationLimited scope
Microwave-AssistedEnhanced reaction rates85-95%Reduced reaction timesEquipment requirements

Quality Control Challenges in Large-Scale Production

The large-scale production of ibipinabant presents numerous quality control challenges that must be addressed to ensure consistent product quality and regulatory compliance. The mechanistic kinetic modeling approach has been employed to understand and control the degradation of enantiomeric purity across the manufacturing process, particularly during the critical active pharmaceutical ingredient (API) step [5] [6].

Enantiomeric purity control represents one of the most significant quality control challenges in ibipinabant production. The monitoring of enantiomeric purity requires sophisticated analytical techniques including chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy [5] [6]. The critical parameters affecting enantiomeric purity include temperature control and reaction time, with acceptance criteria typically requiring greater than 99% enantiomeric excess for the final API.

Polymorphism control presents another major challenge in large-scale production. The crystallization conditions must be carefully controlled to ensure the formation of the desired polymorph form, as different polymorphs can exhibit significantly different solubility, stability, and bioavailability characteristics [9] [10]. X-ray diffraction and differential scanning calorimetry (DSC) are employed to monitor and control the polymorphic form throughout the manufacturing process.

The physical stability of amorphous ibipinabant formulations requires sophisticated monitoring and control strategies. Fourier transform Raman spectroscopy has been employed to characterize the recrystallization behavior of amorphous ibipinabant-polyvinylpyrrolidone solid dispersions [10] [11]. The Johnson-Mehl-Avrami kinetic model has been applied to understand the recrystallization kinetics, revealing a two-step process with an induction period followed by rod-like crystal growth [10] [11].

The impact of moisture on the physical stability of amorphous ibipinabant has been identified as a critical factor requiring careful environmental control during manufacturing and storage [10] [11]. Exposure to moisture can significantly increase the crystallinity of amorphous ibipinabant, directly affecting the dissolution performance and bioavailability of the final product.

Process analytical technology (PAT) implementation has become essential for real-time monitoring and control of critical quality attributes during large-scale production. The use of modeling-based approaches toward quality by design has been applied throughout the development lifecycle of the ibipinabant API step, combining mechanistic kinetic modeling with fundamental thermodynamics [5] [6].

ChallengeMonitoring MethodCritical ParametersAcceptance CriteriaScale-up Considerations
Enantiomeric PurityChiral HPLC, NMR spectroscopyTemperature, reaction time>99% enantiomeric excessKinetic resolution optimization
Polymorphism ControlX-ray diffraction, DSCCrystallization conditionsSpecified polymorph formSeeding strategies
Amorphous StabilityFT-Raman spectroscopyMoisture content, storage conditions<5% crystalline contentEnvironmental control
Impurity ProfilingLC-MS/MS, HPLCReaction pathway control<0.1% individual impuritiesProcess analytical technology

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

486.0684025 g/mol

Monoisotopic Mass

486.0684025 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O5CSC6WH1T

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in obesity.

MeSH Pharmacological Classification

Cannabinoid Receptor Antagonists

Mechanism of Action

SLV319 belongs to a novel class of agents called CB1 antagonists, which work by blocking the cannabinoid type 1 (CB1) receptor. Clinical and preclinical studies involving this class of drug have shown that blocking the cannabinoid type 1 (CB1) receptor results in reduced food intake..

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Cannabinoid
CNR1 [HSA:1268] [KO:K04277]

Pictograms

Irritant

Irritant

Other CAS

464213-10-3

Wikipedia

Ibipinabant

Dates

Last modified: 08-15-2023
1. de Bruin NM, Lange JH, Kruse CG, Herremans AH, Schoffelmeer AN, van Drimmelen M, De Vries TJ. SLV330, a cannabinoid CB(1) receptor antagonist, attenuates ethanol and nicotine seeking and improves inhibitory response control in rats. Behav Brain Res. 2011 Mar 1;217(2):408-15. doi: 10.1016/j.bbr.2010.11.013. Epub 2010 Nov 11. PMID: 21074574.

2. de Bruin NM, Prickaerts J, Lange JH, Akkerman S, Andriambeloson E, de Haan M, Wijnen J, van Drimmelen M, Hissink E, Heijink L, Kruse CG. SLV330, a cannabinoid CB1 receptor antagonist, ameliorates deficits in the T-maze, object recognition and Social Recognition Tasks in rodents. Neurobiol Learn Mem. 2010 May;93(4):522-31. doi: 10.1016/j.nlm.2010.01.010. Epub 2010 Feb 2. PMID: 20132903.

3. Srivastava BK, Joharapurkar A, Raval S, Patel JZ, Soni R, Raval P, Gite A, Goswami A, Sadhwani N, Gandhi N, Patel H, Mishra B, Solanki M, Pandey B, Jain MR, Patel PR. Diaryl dihydropyrazole-3-carboxamides with significant in vivo antiobesity activity related to CB1 receptor antagonism: synthesis, biological evaluation, and molecular modeling in the homology model. J Med Chem. 2007 Nov 29;50(24):5951-66. doi: 10.1021/jm061490u. Epub 2007 Nov 3. PMID: 17979261.

4. Lange JH, van Stuivenberg HH, Veerman W, Wals HC, Stork B, Coolen HK, McCreary AC, Adolfs TJ, Kruse CG. Novel 3,4-diarylpyrazolines as potent cannabinoid CB1 receptor antagonists with lower lipophilicity. Bioorg Med Chem Lett. 2005 Nov 1;15(21):4794-8. doi: 10.1016/j.bmcl.2005.07.054. PMID: 16140010.

5. Need AB, Davis RJ, Alexander-Chacko JT, Eastwood B, Chernet E, Phebus LA, Sindelar DK, Nomikos GG. The relationship of in vivo central CB1 receptor occupancy to changes in cortical monoamine release and feeding elicited by CB1 receptor antagonists in rats. Psychopharmacology (Berl). 2006 Jan;184(1):26-35. doi: 10.1007/s00213-005-0234-x. Epub 2005 Nov 18. PMID: 16328376.

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